Pradimicin FA 2
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Overview
Description
Pradimicin FA 2 is a natural product that is produced by the bacterium Actinomadura hibisca. It is a member of the pradimicin family of antibiotics, which are known for their potent antifungal and antiviral properties. Pradimicin FA 2 has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antifungal Applications
Pradimicins, including FA 2, exhibit broad-spectrum antifungal properties. They operate through a novel mechanism involving the specific binding to terminal D-mannosides in fungal cell walls. This interaction, particularly in the presence of calcium, disrupts the integrity of the fungal cell membrane, showcasing a potential therapeutic avenue for treating opportunistic mycoses in immunocompromised individuals (Walsh & Giri, 2005).
Anticancer Potential
Research indicates pradimicin derivatives, including pradimicin FA 2, may possess anticancer capabilities. One study detailed how pradimicin-IRD, related to FA 2, induced significant DNA damage, apoptosis, and cell cycle arrest in colon cancer cells. This suggests a broader utility of pradimicins beyond antimicrobial action, opening doors to novel cancer therapeutics (Almeida et al., 2019).
Glycobiological Research Tools
The unique mannose-binding capability of pradimicins, including FA 2, has applications in glycobiological research. Efforts to suppress their inherent aggregation have led to derivatives that serve as practical tools in studying the biological roles of mannose-containing glycans (Nakagawa & Ito, 2022). Additionally, advancements in understanding the calcium-dependent mannose binding of pradimicins pave the way for designing research tools targeting mannose-containing structures in biological systems (Nakagawa, 2020).
HIV Inhibition
Pradimicin A, closely related to FA 2, has demonstrated effectiveness against HIV by binding to the virus's glycoprotein gp120 in a calcium-dependent manner. This interaction inhibits the virus's entry into cells, highlighting the potential of pradimicins as anti-HIV agents. The binding mechanism also suggests a high barrier to resistance, making pradimicins promising candidates for HIV treatment (Balzarini et al., 2006).
properties
CAS RN |
131443-10-2 |
---|---|
Product Name |
Pradimicin FA 2 |
Molecular Formula |
C39H42N2O19 |
Molecular Weight |
842.8 g/mol |
IUPAC Name |
2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55) |
InChI Key |
JNJSOWKXFVKKCL-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
synonyms |
pradimicin FA 2 pradimicin FA-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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